molecular formula C19H24N6O B2830476 6-(4-cyclopentanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine CAS No. 1040647-03-7

6-(4-cyclopentanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine

Cat. No.: B2830476
CAS No.: 1040647-03-7
M. Wt: 352.442
InChI Key: LGRPHNHOQXAKML-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-cyclopentanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-(pyridin-2-ylamino)pyridazine with cyclopentyl piperazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(4-cyclopentanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

6-(4-cyclopentanecarbonylpiperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-tubercular properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share structural similarities and have been studied for their anti-tubercular activity.

    Cyclin-dependent kinase inhibitors: Compounds like palbociclib, ribociclib, and abemaciclib, which also contain piperazine and pyridine moieties, are used in cancer treatment.

Uniqueness

Its distinct structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

cyclopentyl-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O/c26-19(15-5-1-2-6-15)25-13-11-24(12-14-25)18-9-8-17(22-23-18)21-16-7-3-4-10-20-16/h3-4,7-10,15H,1-2,5-6,11-14H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRPHNHOQXAKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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